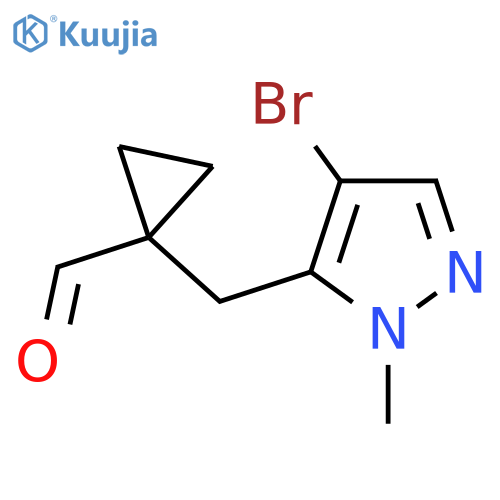Cas no 2167610-37-7 (1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde)

2167610-37-7 structure
商品名:1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde
- 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde
- EN300-1619901
- 2167610-37-7
-
- インチ: 1S/C9H11BrN2O/c1-12-8(7(10)5-11-12)4-9(6-13)2-3-9/h5-6H,2-4H2,1H3
- InChIKey: YRVGCUIIHMKEHA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN(C)C=1CC1(C=O)CC1
計算された属性
- せいみつぶんしりょう: 242.00548g/mol
- どういたいしつりょう: 242.00548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1619901-0.1g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2167610-37-7 | 0.1g |
$1371.0 | 2023-06-04 | ||
| Enamine | EN300-1619901-0.25g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2167610-37-7 | 0.25g |
$1432.0 | 2023-06-04 | ||
| Enamine | EN300-1619901-2.5g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2167610-37-7 | 2.5g |
$3051.0 | 2023-06-04 | ||
| Enamine | EN300-1619901-5000mg |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2167610-37-7 | 5000mg |
$4102.0 | 2023-09-22 | ||
| Enamine | EN300-1619901-50mg |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2167610-37-7 | 50mg |
$1188.0 | 2023-09-22 | ||
| Enamine | EN300-1619901-100mg |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2167610-37-7 | 100mg |
$1244.0 | 2023-09-22 | ||
| Enamine | EN300-1619901-1.0g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2167610-37-7 | 1g |
$1557.0 | 2023-06-04 | ||
| Enamine | EN300-1619901-10.0g |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2167610-37-7 | 10g |
$6697.0 | 2023-06-04 | ||
| Enamine | EN300-1619901-250mg |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2167610-37-7 | 250mg |
$1300.0 | 2023-09-22 | ||
| Enamine | EN300-1619901-2500mg |
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde |
2167610-37-7 | 2500mg |
$2771.0 | 2023-09-22 |
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
2167610-37-7 (1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde) 関連製品
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
